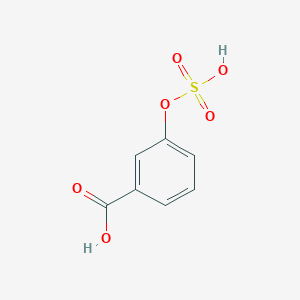

3-sulfooxybenzoic acid

Description

3-Sulfooxybenzoic acid (C₇H₆O₆S) is a sulfonic acid ester derivative of benzoic acid, characterized by a sulfonate group (-SO₃H) attached via an oxygen atom to the benzene ring at the meta position relative to the carboxylic acid group. Its molecular weight is 218.179 g/mol, and it exhibits moderate acidity due to the electron-withdrawing effects of both the carboxylic acid and sulfonate groups . The compound is synthesized via sulfonation reactions, such as treating benzoic acid derivatives with chlorosulfonic acid, followed by hydrolysis to yield the sulfonated product .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in designing enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and sulfonamide-based drugs .

Properties

Molecular Formula |

C7H6O6S |

|---|---|

Molecular Weight |

218.19 g/mol |

IUPAC Name |

3-sulfooxybenzoic acid |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |

InChI Key |

MZYPOJMKJHCOQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-3-O-sulphate can be synthesized from 3-hydroxybenzoic acid through sulfonation. The process involves the reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulphate group .

Industrial Production Methods: In an industrial setting, the preparation of 3-sulfooxybenzoic acid typically involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to sulfonate 3-hydroxybenzoic acid. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete sulfonation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzoic acid-3-O-sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulphate group back to a hydroxyl group.

Substitution: The sulphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include various oxidized derivatives of 3-hydroxybenzoic acid.

Reduction: The primary product is 3-hydroxybenzoic acid.

Substitution: Depending on the substituent, various substituted benzoic acids can be formed.

Scientific Research Applications

3-Hydroxybenzoic acid-3-O-sulphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenylsulfate, it can donate a hydron to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including those involving enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-sulfooxybenzoic acid with analogous sulfonated/sulfamoyl benzoic acid derivatives:

*Estimated based on analogous benzoic acid derivatives.

Key Observations:

Acidity : The sulfonate group in this compound significantly lowers the pKa of the carboxylic acid group (≈2.8–3.0) compared to unsubstituted benzoic acid (pKa ≈4.2). This is comparable to 3-sulfobenzoic acid (pKa 3.78) but more acidic than sulfamoyl derivatives (pKa 3.47–3.54), where the sulfamoyl group (-SO₂NH₂) exerts a weaker electron-withdrawing effect .

Solubility : Sulfonate-containing compounds (e.g., this compound) exhibit higher water solubility due to the ionic nature of the sulfonate group, whereas sulfamoyl derivatives are less polar and more lipid-soluble .

Q & A

Q. How do discrepancies in reported sulfonation efficiencies of this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from variable reaction kinetics (e.g., competing sulfonation at ortho vs. para positions) or incomplete purification. Address this by conducting time-resolved reaction monitoring via in situ FT-IR or Raman spectroscopy. Use isotopic labeling () to track sulfonate group incorporation and quantify regioselectivity .

Q. What experimental designs are optimal for studying the enzymatic desulfation of this compound in metabolic pathways?

- Methodological Answer : Use recombinant sulfatases (e.g., aryl sulfatase from Pseudomonas aeruginosa) in pH-controlled buffers (pH 7.4, 37°C). Monitor desulfation kinetics via UV-Vis spectroscopy (absorbance shift at 280 nm) or -NMR for phosphate byproducts. Include negative controls with enzyme inhibitors (e.g., phosphate analogs) to confirm specificity .

Q. How can researchers differentiate between covalent and non-covalent interactions of this compound with proteins?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. For covalent adducts, use SDS-PAGE with fluorescence labeling (e.g., dansyl chloride) or MALDI-TOF mass spectrometry to detect mass shifts. Compare results with molecular docking simulations to predict interaction sites .

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s environmental persistence?

- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., soil pH, microbial diversity). Use principal component analysis (PCA) to reduce dimensionality in multi-parameter datasets (e.g., degradation rates across 10+ soil types). Validate with bootstrapping to assess confidence intervals for half-life estimates .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data, per IUPAC guidelines .

- Data Contradictions : Use orthogonal validation methods (e.g., NMR + LC-MS) to resolve analytical discrepancies. Publish raw datasets in supplementary materials for peer review .

- Safety : Adopt fume hood protocols for sulfonation reactions and use PPE compliant with ISO 374-1 standards to mitigate exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.